molecular formula C19H24N6O2 B2603678 7-isopropyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1185321-97-4

7-isopropyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2603678
CAS No.: 1185321-97-4
M. Wt: 368.441
InChI Key: JDWAPTRPORZEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-isopropyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24N6O2 and its molecular weight is 368.441. The purity is usually 95%.
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Scientific Research Applications

Analgesic Activity

Studies have shown that derivatives of purine-2,6-dione exhibit significant analgesic and anti-inflammatory effects. For instance, benzylamide and 4-phenylpiperazinamide derivatives demonstrated stronger analgesic activity than acetylic acid, a reference drug, in in vivo models like the writhing syndrome and formalin tests. These compounds also exhibited potent inhibition of phosphodiesterase activity, suggesting their utility as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Psychotropic Activity

Another line of research has identified derivatives of purine-2,6-dione as potential ligands for serotonin receptors, with implications for treating psychotropic conditions. Specifically, certain derivatives showed affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating potential antidepressant and anxiolytic properties. For example, one study found a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand that exhibited antidepressant-like effects in vivo models, suggesting a promising approach for designing new serotonin receptor ligands (Chłoń-Rzepa et al., 2013).

Antimicrobial Activity

The structural and antimicrobial studies of derivatives, such as 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione, have demonstrated moderate activity against bacteria and fungi. These findings highlight the potential of such compounds in antimicrobial therapy, with specific derivatives showing promising activity against Staphylococcus aureus and Candida albicans (Ghabbour & Qabeel, 2016).

Properties

IUPAC Name

3-methyl-8-(4-phenylpiperazin-1-yl)-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-13(2)25-15-16(22(3)19(27)21-17(15)26)20-18(25)24-11-9-23(10-12-24)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWAPTRPORZEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.